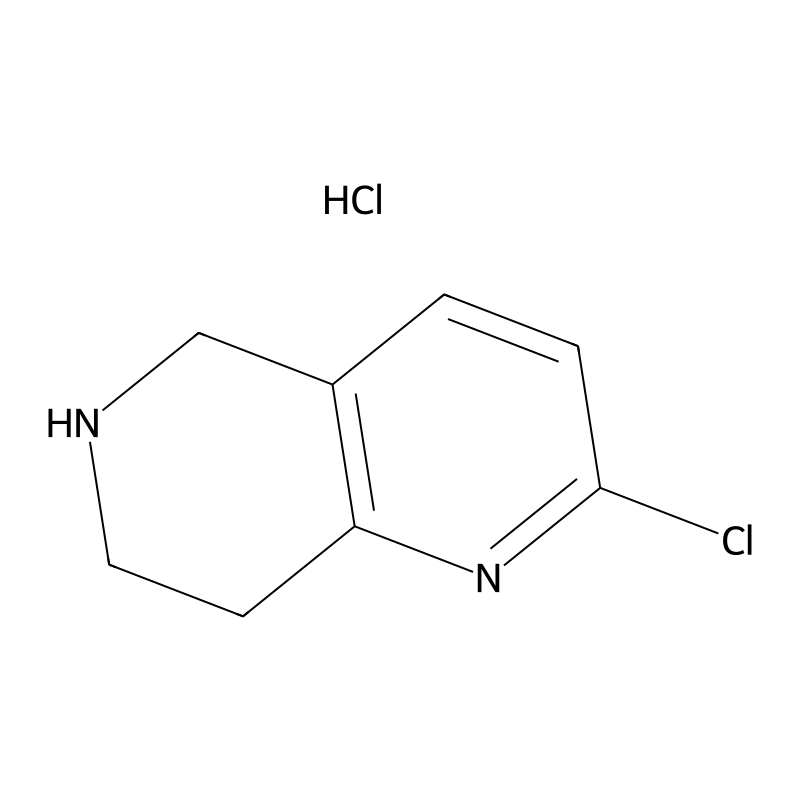

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Scientific Field: Oncology

Summary of the Application: This compound has been identified as a potential intermediate in the development of important anti-cancer medicines.

Results or Outcomes: The outcomes of such research would be the development of new anticancer drugs. .

Application in HIV Research

Scientific Field: Virology

Summary of the Application: Compounds in the 1,6-naphthyridines class, which includes “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride”, have been studied for their anti-HIV properties.

Methods of Application: The compound could be used in the synthesis of drugs designed to inhibit the HIV virus.

Results or Outcomes: The outcomes would be the development of new anti-HIV drugs.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic organic compound classified as a fine chemical. It has the molecular formula and a molecular weight of approximately 168.62 g/mol. The compound features a naphthyridine core, characterized by two fused nitrogen-containing rings. This compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity .

The chemical reactivity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be attributed to its chloro substituent, which can participate in nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or alcohols.

- Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex cyclic structures.

- Reduction Reactions: The tetrahydro structure allows for potential reduction reactions that may yield different derivatives .

Research into the biological activity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride indicates potential pharmacological properties. The compound has shown promise in:

- Antimicrobial Activity: Some studies suggest that derivatives of naphthyridine exhibit antibacterial properties.

- Anticancer Activity: Preliminary investigations indicate that compounds with similar structures may possess anticancer effects, although specific data on this compound is limited .

Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves several steps:

- Formation of the Naphthyridine Core: This can be achieved through cyclization of appropriate precursors containing nitrogen atoms.

- Chlorination: Introduction of the chlorine substituent can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and solubility .

The primary applications of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride include:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Research Tool: The compound is utilized in research settings to explore structure-activity relationships within naphthyridine derivatives.

- Fine Chemical Production: It is employed in the production of fine chemicals in organic synthesis .

Several compounds share structural similarities with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Chloro-5,6,7,8-tetrahydroquinoline | 0.77 | Contains a quinoline structure instead of naphthyridine |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride | 0.83 | Dihydrochloride form may enhance solubility |

| 2-Chloro-4,8-dimethylquinoline | 0.80 | Methyl substitutions may alter biological activity |

| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 0.74 | Different ring structure affecting reactivity |

These compounds exhibit varying degrees of biological activity and synthetic versatility but differ primarily in their structural configurations and substituents .

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride represents a significant member of the tetrahydronaphthyridine family, characterized by its distinctive molecular composition and structural features [1] [2]. The compound exhibits the molecular formula C₈H₁₀Cl₂N₂, reflecting the presence of eight carbon atoms, ten hydrogen atoms, and two chlorine atoms alongside two nitrogen atoms within its bicyclic framework [1] [2] [3]. This molecular composition results in a calculated molecular weight of 205.08 to 205.09 grams per mole, as documented across multiple chemical databases [1] [4] [2].

The Chemical Abstracts Service has assigned this compound the unique identifier 766545-20-4, while the Molecular Design Limited database recognizes it under the number MFCD09835503 [1] [2] [3]. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1,6-naphthyridine, 2-chloro-5,6,7,8-tetrahydro-, hydrochloride [5] [6]. The Simplified Molecular Input Line Entry System representation appears as ClC1=NC2=C(CNCC2)C=C1.[H]Cl, providing a concise description of the molecular connectivity and the hydrochloride salt formation [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| Molecular Weight (g/mol) | 205.08-205.09 |

| CAS Number | 766545-20-4 |

| MDL Number | MFCD09835503 |

| SMILES Code | ClC1=NC2=C(CNCC2)C=C1.[H]Cl |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Chemical Class | Tetrahydronaphthyridine hydrochloride |

The molecular architecture encompasses a bicyclic naphthyridine core structure featuring nitrogen atoms positioned at the 1 and 6 locations within the ring system [7] [6]. The tetrahydro designation indicates partial saturation of the bicyclic framework, specifically involving the 5,6,7,8 positions, which distinguishes this compound from its fully aromatic naphthyridine counterparts [8] [7]. The chlorine substituent occupies position 2 of the naphthyridine ring, while the hydrochloride salt formation enhances the compound's solubility characteristics and stability profile [6].

Structural Elucidation and Confirmation

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The structural characterization of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride relies heavily on comprehensive spectroscopic analysis, employing multiple complementary techniques to confirm molecular identity and structural features [10] [11] [12]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about the hydrogen and carbon frameworks within the molecule [10] [11].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that distinguish tetrahydronaphthyridine derivatives from their fully aromatic counterparts [10] [11] [12]. The aromatic protons typically appear in the 7 to 9 parts per million region, reflecting the deshielding effects of the nitrogen atoms and the aromatic character of the unsaturated portion of the ring system [11] [12]. The saturated aliphatic protons in the tetrahydro region exhibit chemical shifts between 2 and 4 parts per million, with the specific multiplicity patterns providing information about neighboring proton environments [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly regarding the carbon framework and the effects of nitrogen substitution on carbon chemical shifts [11] [12]. The quaternary carbon atoms and those directly bonded to nitrogen atoms show characteristic chemical shift variations that help confirm the substitution pattern and ring connectivity [11] [12]. Advanced techniques such as Attached Proton Test, Distortionless Enhancement by Polarization Transfer, and direct heteronuclear correlation experiments provide additional confirmation of carbon-hydrogen relationships [11] [12].

Mass spectrometry analysis contributes essential molecular weight confirmation and fragmentation pattern information [11]. The molecular ion peak at mass-to-charge ratio 205 confirms the molecular weight, while characteristic fragmentation patterns help verify the structural assignment [11]. Base peak fragments and subsequent losses provide insights into the stability and preferred fragmentation pathways of the naphthyridine ring system [11].

Infrared spectroscopy identifies key functional groups and vibrational characteristics of the molecule [11] [13]. The carbon-nitrogen stretching vibrations and aromatic carbon-hydrogen bending modes appear at characteristic frequencies that help confirm the naphthyridine structure [11] [13]. Fourier transform infrared spectroscopy provides enhanced resolution and sensitivity for detecting subtle vibrational features associated with the chlorine substitution and salt formation [10] [11].

| Technique | Application | Key Features for Naphthyridines |

|---|---|---|

| ¹H NMR | Structural confirmation, chemical shift determination | Aromatic proton signals at 7-9 ppm |

| ¹³C NMR | Carbon framework analysis, substituent effects | Quaternary carbon signals, nitrogen effects |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns | Base peak fragmentation patterns |

| Infrared Spectroscopy | Functional group identification, vibrational analysis | C=N stretching, aromatic C-H bending |

| X-ray Crystallography | Three-dimensional structure determination | Planar ring geometry, hydrogen bonding |

| Fourier Transform Infrared | Molecular vibrations, bond characterization | Characteristic frequency ranges |

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for three-dimensional structural determination of naphthyridine compounds, providing precise atomic coordinates and bond parameters [14] [15] [16]. The technique exploits the interaction between X-ray radiation and the ordered crystalline lattice to generate diffraction patterns that can be mathematically transformed into electron density maps [16] [17].

Crystallographic studies of naphthyridine derivatives typically reveal planar or near-planar ring geometries for the aromatic portions, with slight deviations from planarity influenced by substitution patterns and intermolecular interactions [13] [14]. The bicyclic naphthyridine framework generally adopts a rigid conformation that minimizes steric interactions while maximizing orbital overlap [13] [14]. The partially saturated tetrahydro region introduces conformational flexibility that can significantly influence the overall molecular geometry [8] [18].

Data collection procedures for naphthyridine crystals commonly employ synchrotron radiation sources or high-intensity laboratory generators to achieve sufficient diffraction quality [15] [17]. The crystalline samples are typically maintained at reduced temperatures, often around 100 Kelvin, to minimize thermal motion and improve diffraction resolution [15] [17]. Modern charge-coupled device detectors provide rapid data acquisition with enhanced sensitivity compared to traditional photographic methods [15].

Structural refinement employs full-matrix least-squares methods to optimize atomic parameters against the experimental diffraction data [14] [16]. The refinement process typically achieves R-factors in the range of 0.05 to 0.10, indicating good agreement between calculated and observed structure factors [14]. Heavy-atom methods facilitate structure solution when metal complexes or heavy halogen substituents are present [14].

Representative crystallographic parameters for naphthyridine compounds include monoclinic or triclinic crystal systems with space groups such as P21/n, P-1, or C2/c [14]. Unit cell dimensions typically range from 8 to 20 Angstroms for the a-axis, 5 to 15 Angstroms for the b-axis, and 10 to 25 Angstroms for the c-axis, depending on the specific compound and packing arrangement [14].

| Parameter | Typical Values for Naphthyridines | Literature Examples |

|---|---|---|

| Space Group | P21/n, P-1, C2/c | P21/n (for Hg complexes) |

| Crystal System | Monoclinic, Triclinic | Monoclinic |

| Unit Cell Dimensions (Å) | a = 8-20, b = 5-15, c = 10-25 | a = 18.639, b = 5.164, c = 11.224 |

| Z value | 2-4 | 2 |

| Resolution (Å) | 0.8-1.4 | 1.4 |

| R-factor | 0.05-0.10 | 0.08 |

| Refinement Method | Full-matrix least-squares | Heavy-atom method |

| Data Collection Temperature (K) | 100-298 | Room temperature |

Physical and Chemical Properties

LogP Value and Solubility Parameters

The lipophilicity of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, quantified through the logarithm of the partition coefficient (LogP), represents a critical parameter for understanding its physicochemical behavior and potential biological activity [19] [20] [21]. Computational estimates place the LogP value in the range of 1.0 to 1.5, indicating moderate lipophilicity that balances hydrophobic and hydrophilic characteristics [19] [22]. This value reflects the compound's ability to partition between aqueous and organic phases, with implications for solubility behavior and membrane permeability [19] [21].

The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, a common strategy employed in pharmaceutical chemistry to improve compound handling and formulation characteristics [6]. The presence of the chloride counterion increases the ionic character of the molecule, promoting dissolution in polar solvents while maintaining sufficient lipophilicity for biological applications . The enhanced solubility profile makes the hydrochloride salt particularly suitable for synthetic applications and potential pharmaceutical development [6].

Comparative analysis with related naphthyridine derivatives reveals that structural modifications significantly influence lipophilicity parameters [23] [20] [21]. For instance, 8-chloro-2-methoxy-1,5-naphthyridine exhibits a LogP value of 2.34, demonstrating increased lipophilicity associated with the methoxy substitution and different substitution pattern [21]. The 2-(chloromethyl)-1,8-naphthyridine derivative shows a LogP of 2.3686, reflecting the influence of the chloromethyl group on partition behavior [20].

Solubility parameters extend beyond simple LogP values to encompass polar surface area calculations and hydrogen bonding capacity [21] [22]. The topological polar surface area for the target compound is estimated at 25 to 35 square Angstroms, falling within the range associated with favorable absorption and distribution characteristics [21] [22]. The compound's hydrogen bond donor and acceptor counts, typically 1-2 donors and 2-3 acceptors, contribute to its overall solubility profile [21].

Heavy Atom Count and Molecular Geometry

The heavy atom count for 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride totals twelve non-hydrogen atoms, comprising eight carbon atoms, two nitrogen atoms, and two chlorine atoms [1] [21]. This parameter serves as an indicator of molecular size and complexity, influencing various physicochemical properties including density, refractive index, and intermolecular interactions [21]. The heavy atom count places this compound in the small-to-medium molecule category, suitable for synthetic manipulation and potential biological applications [21] [22].

The molecular geometry of the compound reflects the inherent structural characteristics of the tetrahydronaphthyridine framework [8] [7] [6]. The bicyclic system adopts a partially saturated configuration, with the 5,6,7,8 positions representing the reduced portion of the molecule [8] [7]. This partial saturation introduces conformational flexibility that distinguishes tetrahydronaphthyridines from their fully aromatic counterparts [8] [18].

The aromatic portion of the molecule maintains essential planarity, consistent with the delocalized electron system characteristic of pyridine-containing heterocycles [7] [6]. The nitrogen atoms at positions 1 and 6 contribute to the electronic distribution and influence the overall molecular geometry through their lone pair electrons and potential for hydrogen bonding interactions [7]. The chlorine substituent at position 2 introduces additional steric and electronic effects that modulate the molecular conformation [6].

Computational studies and crystallographic analyses of related naphthyridine compounds reveal that the tetrahydro region typically adopts a half-chair or envelope conformation, minimizing steric interactions while maintaining optimal orbital overlap [8] [18]. The flexibility of this region allows for conformational adaptation in different chemical environments, potentially influencing binding interactions and chemical reactivity [8] [18].

Rotatable bond analysis indicates minimal conformational freedom due to the rigid bicyclic framework, with the rotatable bond count typically being zero or one, depending on the specific substitution pattern [21]. This structural rigidity contributes to the compound's stability and predictable chemical behavior [21] [7].

| Property | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl | Related Naphthyridine (1,5-type) |

|---|---|---|

| LogP (estimated) | 1.0-1.5 (estimated) | 2.34 |

| Heavy Atom Count | 12 | 13 |

| Hydrogen Bond Donors | 1-2 | 0 |

| Hydrogen Bond Acceptors | 2-3 | 3 |

| Topological Polar Surface Area (Ų) | 25-35 | 35 |

| Rotatable Bonds | 0 | 1 |

| Density (g/cm³) | Not reported | 1.4±0.1 |

| Molecular Geometry | Bicyclic, partially saturated | Planar aromatic |

| Acid-Base Character | Basic (due to nitrogen atoms) | Weakly basic |

Acid-Base Properties of the Hydrochloride Salt Form

The acid-base properties of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride derive from the inherent basicity of the naphthyridine nitrogen atoms and the acidic characteristics of the hydrochloride counterion [6]. The nitrogen atoms within the bicyclic framework possess lone pair electrons that can accept protons, conferring basic character to the molecule [7] . The extent of this basicity depends on the electronic environment surrounding each nitrogen atom and the influence of substituents on the ring system [7] [6].

The formation of the hydrochloride salt results from the protonation of one of the nitrogen atoms by hydrochloric acid, creating a stable ionic species with enhanced water solubility [6]. This salt formation represents an acid-base equilibrium that can be influenced by solution pH, temperature, and ionic strength . The hydrochloride salt typically exhibits greater stability compared to the free base form, particularly under ambient storage conditions [6].

The relative basicity of the two nitrogen atoms in the 1,6-naphthyridine system can differ significantly due to their distinct electronic environments [7]. The nitrogen at position 1 resides within the aromatic ring system, while the nitrogen at position 6 occupies a more saturated environment in the tetrahydro region [7] [6]. These differences in hybridization and electron density affect the protonation equilibria and the stability of the resulting protonated species [7].

The chlorine substituent at position 2 exerts an electron-withdrawing effect that can modulate the basicity of nearby nitrogen atoms [6]. This electronic influence reduces the electron density on the adjacent nitrogen, potentially affecting the protonation equilibrium and the stability of the hydrochloride salt [6]. The magnitude of this effect depends on the proximity of the chlorine substituent to the basic sites and the transmission of electronic effects through the aromatic system .

Buffer capacity and pH stability represent important considerations for the practical handling and storage of the hydrochloride salt [6]. The compound typically remains stable under mildly acidic to neutral conditions but may undergo hydrolysis or decomposition under strongly basic conditions where deprotonation occurs [6]. Storage under inert atmosphere conditions at reduced temperatures helps maintain the integrity of the salt form and prevents moisture-induced degradation [6].

Structural Comparison with Related Naphthyridine Derivatives

The structural landscape of naphthyridine derivatives encompasses six possible isomeric arrangements, each exhibiting distinct electronic and geometric characteristics that influence their chemical and biological properties [25] [7]. The 1,6-naphthyridine framework of the target compound represents one of these isomeric possibilities, distinguished by the specific positioning of nitrogen atoms within the bicyclic system [7]. Comparative analysis with related derivatives provides insight into structure-activity relationships and the influence of substitution patterns on molecular properties [26] [27] [25].

Classical Synthetic Routes to Tetrahydronaphthyridines

Classical synthetic approaches to tetrahydronaphthyridines have relied primarily on well-established cyclization methodologies that form the bicyclic naphthyridine core through ring-forming reactions. The Skraup synthesis represents one of the most fundamental approaches, utilizing 3-aminopyridine derivatives and glycerol with various catalysts including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate [1]. This methodology has demonstrated effectiveness when iodine serves as the catalyst in a dioxane-water mixture, achieving yields of 45-50% with the advantage of catalyst recovery and reuse up to five times [1].

The Friedländer condensation constitutes another cornerstone of classical naphthyridine synthesis, employing acid-catalyzed reactions between appropriate pyridine derivatives and carbonyl compounds. This approach typically requires elevated temperatures of 150-200°C and strong acid catalysts such as sulfuric acid or acetic acid [2]. While offering broad substrate scope, the harsh reaction conditions limit functional group tolerance and create challenges for sensitive substrates.

The Gould-Jacobs reaction provides an alternative classical route through the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to afford the naphthyridine skeleton [1]. This methodology has proven particularly useful for accessing 4-hydroxy-1,5-naphthyridine derivatives, with thermal cyclization conducted at 150°C followed by ring formation and subsequent decarboxylation to yield the desired naphthyridine products [1].

Conrad-Limpach reactions have also found application in classical naphthyridine synthesis, involving thermal condensation of primary aromatic amines with β-ketoesters followed by cyclization of the corresponding Schiff base intermediates [1]. This approach often leads to naphthyridin-4-ones that can isomerize or aromatize to 4-hydroxyquinolines under the reaction conditions.

Modern Synthetic Strategies

Heck-type Vinylation of Chloropyridine Using Ethylene Gas

Modern synthetic approaches have introduced significant improvements in atom economy and reaction efficiency. The development of Heck-type vinylation protocols using ethylene gas represents a notable advancement in the synthesis of vinyl-substituted pyridine precursors for tetrahydronaphthyridine construction [3]. This methodology addresses the limitations of traditional vinyl sources such as potassium vinyltrifluoroborate, which suffers from glass-corrosive properties, poor atom economy, and high cost [3].

The optimized Heck vinylation protocol employs 2-chloropyridine derivatives with ethylene gas under palladium catalysis. Extensive high-throughput screening identified palladium dichloride in combination with bis(2-diphenylphosphinophenyl)ether (DPEphos) as the optimal catalyst system [3]. The reaction proceeds at 80°C in dimethylformamide with triethylamine as base under ethylene pressure of 1.0 megapascals, achieving product yields up to 94.5% with excellent conversion of starting material [3].

The catalyst selection process revealed significant differences in performance among various phosphine ligands and palladium sources. While palladium acetate with Xantphos provided 70.7% yield, the combination of palladium dichloride with DPEphos proved superior, essentially eliminating unreacted starting material while maximizing product formation [3]. This methodology represents the first successful application of ethylene gas vinylation to chloropyridine substrates, expanding the scope beyond previously reported aryl bromides and aryl chlorides [4].

One-pot Cyclization and Amination Reactions

The development of one-pot cyclization and amination sequences has emerged as a powerful strategy for constructing the dihydronaphthyridine core directly from vinyl-substituted pyridine precursors. This approach involves the treatment of 2-vinyl-3-acylpyridine derivatives with ammonia in methanol to achieve both hydroamination and subsequent intramolecular cyclization in a single operation [3].

The reaction proceeds through initial nucleophilic attack of ammonia on the acyl carbonyl group, followed by cyclization through attack on the vinyl substituent to form the saturated ring portion of the naphthyridine system. The optimal conditions involve heating the substrate in ammonia solution in methanol at 60°C for 6 hours under ammonia pressure of 0.65 megapascals [3]. This methodology achieves 60-79% yields of the desired dihydronaphthyridine products while maintaining operational simplicity through the one-pot procedure.

A significant consideration in this transformation is the air sensitivity of the dihydronaphthyridine products, which can undergo oxidation to form fully aromatic naphthyridine byproducts when exposed to oxygen [3]. This side reaction necessitates careful handling under inert atmosphere conditions and appropriate workup procedures to minimize oxidative degradation.

Enantioselective Transfer Hydrogenation Techniques

Enantioselective transfer hydrogenation has revolutionized the synthesis of chiral tetrahydronaphthyridines by enabling the asymmetric reduction of dihydronaphthyridine intermediates. This methodology employs chiral ruthenium catalysts to achieve high levels of stereoselectivity while avoiding the need for high-pressure hydrogenation equipment [3].

The optimal transfer hydrogenation conditions utilize formic acid as the hydrogen source in combination with triethylamine as base and a chiral ruthenium catalyst bearing a sulfonyl-protected diamine ligand [3]. The reaction proceeds at ambient temperature in acetonitrile solvent, achieving 89.1% conversion with 82.7% enantiomeric excess [3]. This represents the first example of enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.

Alternative catalyst systems employing molecular hydrogen under pressure have also been investigated. While some systems achieve perfect enantioselectivity (100% enantiomeric excess), they often suffer from low conversion rates (25.9%) [3]. The balance between conversion efficiency and stereoselectivity requires careful optimization of catalyst structure, reaction conditions, and substrate compatibility.

The chiral ruthenium catalysts employed in these transformations typically feature η6-arene ligands such as p-cymene combined with chiral diamine ligands bearing sulfonyl protecting groups [5]. The mechanism involves formation of a ruthenium hydride intermediate through β-hydride elimination from coordinated isopropanol or through decarboxylation of formate, followed by stereoselective hydride delivery to the prochiral dihydronaphthyridine substrate [6].

Optimization of Synthetic Parameters

Catalyst Selection and Performance

Catalyst selection represents a critical factor in optimizing tetrahydronaphthyridine synthesis, particularly for palladium-catalyzed Heck vinylation reactions. Systematic screening of catalyst systems reveals significant performance differences based on both the palladium source and the supporting ligand structure [3]. The optimal catalyst system combines palladium dichloride as the metal source with DPEphos as the supporting ligand, achieving superior performance compared to alternative combinations.

The performance of different catalyst systems demonstrates the importance of ligand electronics and sterics in determining reaction outcome. Electron-rich phosphine ligands such as tri(o-methoxyphenyl)phosphine provide poor selectivity, while bidentate ligands with appropriate bite angles such as DPEphos enable high conversion and selectivity [3]. The catalyst loading can be optimized to 5-10 mol% palladium to balance catalytic activity with economic considerations.

For enantioselective transfer hydrogenation, the choice of ruthenium catalyst and ligand system critically determines both conversion efficiency and stereoselectivity [3]. Chiral diamine ligands bearing sulfonyl protecting groups provide optimal performance, with the specific substitution pattern on the diamine backbone influencing the degree of asymmetric induction achieved.

Solvent Effects on Reaction Efficiency

Solvent selection exerts profound effects on reaction efficiency, selectivity, and product distribution in tetrahydronaphthyridine synthesis. For Heck vinylation reactions, dimethylformamide emerges as the optimal solvent, providing superior solubility for both organic substrates and inorganic bases while maintaining thermal stability at the required reaction temperatures [3].

The choice of solvent significantly impacts catalyst performance and substrate conversion. Polar aprotic solvents such as dimethylformamide facilitate coordination of ethylene gas to the palladium center while solubilizing the chloropyridine substrate and triethylamine base [3]. Alternative solvents such as toluene or acetonitrile provide inferior results due to reduced solubility or competing coordination effects.

For cyclization and amination reactions, methanol serves as the optimal solvent due to its ability to dissolve ammonia while providing appropriate polarity for the transformation [3]. The protic nature of methanol may facilitate proton transfer steps in the cyclization mechanism while maintaining compatibility with the basic reaction conditions.

In enantioselective transfer hydrogenation, acetonitrile provides the optimal balance of substrate solubility, catalyst stability, and reaction rate [3]. The coordinating ability of acetonitrile appears to influence the catalyst speciation and may contribute to the observed stereoselectivity through secondary coordination sphere effects.

Temperature and Pressure Considerations

Temperature optimization requires balancing reaction rate, selectivity, and catalyst stability across the different synthetic transformations. For Heck vinylation using ethylene gas, the optimal temperature of 80°C provides sufficient thermal energy to activate the palladium catalyst while maintaining good selectivity and minimizing side reactions [3]. Higher temperatures can lead to catalyst decomposition or increased formation of undesired byproducts.

The cyclization and amination reaction optimally proceeds at 60°C, which provides adequate thermal activation for the cyclization step while preventing excessive formation of oxidized byproducts [3]. Lower temperatures result in incomplete conversion, while higher temperatures increase the formation of fully aromatic naphthyridine side products through oxidative aromatization.

Pressure considerations are particularly critical for reactions involving gaseous reagents. The Heck vinylation requires ethylene pressure of 1.0 megapascals to maintain adequate ethylene concentration in solution for efficient palladium insertion and subsequent reactions [3]. The cyclization reaction employs ammonia pressure of 0.65 megapascals to ensure sufficient ammonia availability for both the initial nucleophilic attack and subsequent cyclization steps [3].

Temperature control during transfer hydrogenation reactions enables optimization of both conversion and enantioselectivity. Ambient temperature conditions (room temperature) provide optimal stereoselectivity while maintaining reasonable reaction rates [3]. Elevated temperatures can lead to erosion of enantioselectivity through increased background racemization or altered catalyst speciation.

Purification Techniques and Chromatography-free Protocols

The development of chromatography-free purification protocols represents a significant advancement toward scalable synthesis of tetrahydronaphthyridines. These methodologies eliminate the need for column chromatography by employing crystallization, selective extractions, and solvent exchanges to achieve high product purity [3]. The chromatography-free approach is particularly valuable for industrial applications where traditional purification methods become impractical due to scale and cost considerations.

Crystallization serves as the primary purification method for final products, often achieving purities exceeding 99% through controlled precipitation from appropriate solvent systems [3]. The selection of crystallization conditions requires optimization of solvent composition, temperature, and seeding protocols to maximize both yield and purity. For tetrahydronaphthyridine derivatives, crystallization from ethanol-water mixtures or methanol-water systems typically provides optimal results.

Aqueous workup procedures enable effective separation of organic products from inorganic salts and catalyst residues. pH adjustment protocols allow selective extraction of basic tetrahydronaphthyridine products into organic phases while leaving ionic impurities in the aqueous phase [3]. Sequential extraction with organic solvents such as ethyl acetate or dichloromethane provides additional purification while maintaining high recovery yields.

Solvent exchange protocols replace reaction solvents with more suitable solvents for subsequent transformations or crystallization procedures. This approach minimizes product losses while removing incompatible solvents or reagent residues [3]. Rotary evaporation combined with azeotropic distillation enables efficient solvent exchange without thermal decomposition of sensitive intermediates.

The implementation of chromatography-free protocols requires careful attention to reaction optimization to minimize byproduct formation. High-yielding reactions with good selectivity are essential prerequisites for successful purification without chromatographic separation [3]. The development of such protocols enables the synthesis to qualify for large-scale manufacture while maintaining high product quality.

Scalability and Industrial Synthesis Considerations

Industrial synthesis of tetrahydronaphthyridines demands consideration of multiple factors including raw material cost, process safety, environmental impact, and manufacturing scalability. The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of each synthetic step to identify potential bottlenecks and optimization opportunities [3].

Raw material considerations favor the use of readily available and cost-effective starting materials. The use of ethylene gas in Heck vinylation reactions provides significant cost advantages compared to more expensive vinyl sources such as potassium vinyltrifluoroborate [3]. Similarly, the use of ammonia in cyclization reactions offers both cost and availability advantages for large-scale implementation.

Process safety evaluation identifies potential hazards associated with high-pressure reactions, flammable solvents, and reactive intermediates. The use of ethylene gas and ammonia under pressure requires appropriate engineering controls and safety protocols [3]. Alternative approaches that reduce pressure requirements or eliminate hazardous reagents may be necessary for certain manufacturing environments.

Environmental considerations include solvent selection, waste minimization, and catalyst recovery. The development of chromatography-free purification protocols significantly reduces solvent consumption while eliminating the need for silica gel disposal [3]. Catalyst recovery and recycling strategies can further improve the environmental profile while reducing operating costs.

Scale-up considerations include heat transfer limitations, mixing efficiency, and equipment compatibility. The exothermic nature of some reactions requires careful temperature control during scale-up to maintain product quality and safety [7]. Flow chemistry approaches offer advantages for certain transformations by improving heat and mass transfer while enabling continuous processing [8].

The automated synthesis approaches being developed for tetrahydronaphthyridines demonstrate the potential for streamlined manufacturing processes [9]. These methodologies employ photoredox catalysis combined with continuous flow processing to achieve efficient synthesis with reduced manual intervention [8]. The integration of automated systems with real-time monitoring enables consistent product quality while reducing labor costs and human error.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant